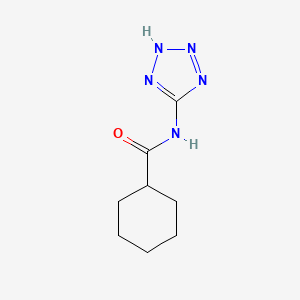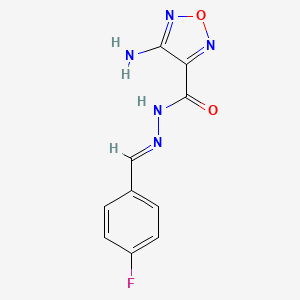![molecular formula C18H19N3O2S B5596329 3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)
3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a specialized molecule, potentially relevant in the fields of medicinal chemistry, organic synthesis, and material science. While specific studies directly addressing this compound were not found, insights can be drawn from research on similar isoxazole and thiazole derivatives, highlighting their significance in various applications due to their diverse biological activities and functional properties.
Synthesis Analysis
The synthesis of isoxazole carboxamides and thiazole derivatives often involves multi-step chemical processes, including cycloaddition reactions, functional group transformations, and nucleophilic substitutions. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides has been reported, showcasing the versatility of isoxazole scaffolds in organic synthesis (Martins et al., 2002).
Molecular Structure Analysis
Isoxazole and thiazole derivatives exhibit interesting molecular geometries and electronic properties. Studies involving X-ray crystallography have provided detailed insights into their molecular structures, revealing planar conformations, and specific geometric parameters critical for their chemical behavior and biological activities (Smith et al., 1991).
Chemical Reactions and Properties
Isoxazole and thiazole compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, influenced by their electronic structure and functional group positioning. Their reactivity is often exploited in the synthesis of complex molecules and in the modification of pharmaceutical agents (Kumar et al., 2013).
Physical Properties Analysis
The physical properties of isoxazole and thiazole derivatives, such as melting points, solubility, and crystalline structure, are important for their application in drug design and material science. These characteristics are determined by their molecular structure and functional groups, affecting their stability, bioavailability, and interaction with biological targets (Shahidha et al., 2014).
Chemical Properties Analysis
The chemical properties of isoxazole and thiazole compounds, including acidity, basicity, and reactivity towards various reagents, are critical for their chemical and biological functionalities. These properties are influenced by the electronic distribution within the molecule and the presence of electron-donating or electron-withdrawing groups, impacting their interaction with biological targets and their overall biological activities (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)15-9-16(23-20-15)18(22)21(3)10-14-11-24-17(19-14)13-7-5-4-6-8-13/h4-9,11-12H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZMBYXOTQQENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N(C)CC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5596247.png)
![2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5596259.png)
![(3aS,6aS)-1-methyl-N-(2-thienylmethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5596264.png)
![N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea](/img/structure/B5596277.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B5596290.png)
![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)
![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)
![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)

